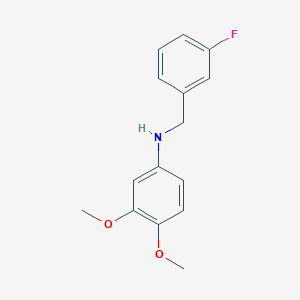

N-(3-Fluorobenzyl)-3,4-dimethoxyaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(3-fluorophenyl)methyl]-3,4-dimethoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO2/c1-18-14-7-6-13(9-15(14)19-2)17-10-11-4-3-5-12(16)8-11/h3-9,17H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJKZPKKSGVTCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NCC2=CC(=CC=C2)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N 3 Fluorobenzyl 3,4 Dimethoxyaniline and Its Analogues

N-Alkylation Strategies and Optimization for N-(3-Fluorobenzyl)-3,4-dimethoxyaniline

Direct N-alkylation represents the most straightforward approach to forming the C-N bond in N-(3-Fluorobenzyl)-3,4-dimethoxyaniline. This typically involves the reaction of an amine with an alkylating agent. However, controlling selectivity to prevent over-alkylation and optimizing reaction conditions for high efficiency are critical challenges. masterorganicchemistry.com

The classical and widely employed method for synthesizing N-benzylanilines is the nucleophilic substitution reaction between an aniline (B41778) and a benzyl (B1604629) halide. In the context of N-(3-Fluorobenzyl)-3,4-dimethoxyaniline, this involves the reaction of 3,4-dimethoxyaniline (B48930) with a 3-fluorobenzyl halide, typically 3-fluorobenzyl bromide or 3-fluorobenzyl chloride.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the 3,4-dimethoxyaniline acts as the nucleophile, attacking the electrophilic benzylic carbon of the 3-fluorobenzyl halide. This attack displaces the halide leaving group, forming the new carbon-nitrogen bond. While effective, this method can suffer from drawbacks such as the formation of dialkylated byproducts and the generation of stoichiometric amounts of halide salt waste. masterorganicchemistry.com The use of amine/HF reagents like triethylamine (B128534) tris(hydrogen fluoride) (Et3N·3HF) has also been explored for nucleophilic fluorine substitution on alkyl bromides, highlighting the versatility of halogen exchange reactions. nih.gov

The efficiency and selectivity of the N-alkylation reaction are profoundly influenced by the choice of base and solvent. A base is often required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.

Base Effects: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used and facilitate the reaction by scavenging the acid produced. thieme-connect.de Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also effective. walisongo.ac.id Stronger bases like potassium tert-butoxide (t-BuOK) can be employed, particularly in catalytic systems, to promote the reaction under milder conditions, such as lower temperatures. nih.gov The appropriate base can minimize the formation of N,N-dialkylated products. nih.gov In some cases, using the amine reactant itself in excess can serve as the base, although this can complicate purification.

Solvent Effects: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (B52724) (CH₃CN), and dimethyl sulfoxide (B87167) (DMSO) are often effective as they can solvate the transition state, accelerating the SN2 reaction. thieme-connect.dethieme-connect.com However, less polar solvents like toluene (B28343) can also be used, particularly in catalytic reactions at higher temperatures. nih.govacs.org The choice of solvent can be used to control chemoselectivity between N-alkylation and C-alkylation, with polar protic solvents like hexafluoroisopropanol (HFIP) favoring C-alkylation and nonpolar solvents like toluene favoring N-alkylation. acs.org Solvent-free conditions are increasingly explored as a green alternative. rsc.orgepa.gov

| Reactants | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aniline, Benzyl Alcohol | t-BuOK | Toluene | 80 | 78 | nih.gov |

| Anilines, Diol derivatives | Pentafluorophenol (catalyst) | Toluene | 80 | Good to Excellent | acs.org |

| Benzyl Bromide, Amines | - (Solvent-free) | - (Solvent-free) | 80 | 87-88 | rsc.org |

| Amines, Alcohols | NaOH (catalyst) | - (Solvent-free) | Optimal | High Conversion | epa.gov |

Condensation Reactions in the Formation of N-(3-Fluorobenzyl)-3,4-dimethoxyaniline Precursors

An alternative and highly selective route to mono-N-alkylated anilines is reductive amination. This two-step process avoids the issue of over-alkylation common in direct alkylation with halides. masterorganicchemistry.com The first step is the condensation of the primary amine with an aldehyde or ketone to form an imine (or Schiff base) intermediate. youtube.com

For the synthesis of N-(3-Fluorobenzyl)-3,4-dimethoxyaniline, this involves the condensation of 3,4-dimethoxyaniline with 3-fluorobenzaldehyde. wikipedia.org This reaction is typically catalyzed by a small amount of acid and involves the reversible formation of a carbinolamine intermediate, which then dehydrates to form the N-(3-fluorobenzylidene)-3,4-dimethoxyaniline imine. The reaction equilibrium is often driven forward by the removal of water. Three-component condensation reactions, involving an aldehyde, an amine, and a third component, have also been developed, showcasing the versatility of condensation chemistry in building complex aniline derivatives. mdpi.comresearchgate.netbeilstein-journals.org

The imine intermediate formed is then reduced in a second step to the target secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃]. masterorganicchemistry.comrsc.org NaBH₃CN is particularly useful as it is mild enough to selectively reduce the iminium ion in the presence of the starting aldehyde, allowing for a one-pot procedure where the amine, aldehyde, and reducing agent are combined. masterorganicchemistry.comyoutube.com

Catalytic Methods in the Synthesis of N-(3-Fluorobenzyl)-3,4-dimethoxyaniline Derivatives

Modern synthetic chemistry has seen a shift towards catalytic methods, which offer higher efficiency, selectivity, and sustainability compared to classical stoichiometric reactions. Several catalytic strategies are applicable to the synthesis of N-benzylaniline derivatives.

One prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.gov This process uses a transition-metal catalyst, often based on earth-abundant metals like manganese or nickel, or precious metals like ruthenium. nih.govrsc.orgacs.org In this approach, an alcohol (e.g., 3-fluorobenzyl alcohol) is used as the alkylating agent instead of a halide. The catalyst transiently oxidizes the alcohol to the corresponding aldehyde in situ, which then undergoes condensation with the amine (e.g., 3,4-dimethoxyaniline) to form an imine. The same catalyst, now in a hydride form, then reduces the imine to the final secondary amine, regenerating the catalyst and producing water as the only byproduct. This method is highly atom-economical. nih.gov Photocatalytic methods using visible light have also been developed for N-benzylation, offering a green and sustainable approach to C-N bond formation. researchgate.net

| Catalyst System | Alkylating Agent | Key Features | Byproduct | Reference |

|---|---|---|---|---|

| Manganese Pincer Complex | Alcohols | Earth-abundant metal; high selectivity for mono-alkylation; mild conditions. | Water | nih.gov |

| Ruthenium-H Complexes | Allylamines/Aldehydes | Three-component deaminative coupling; efficient formation of substituted quinolines. | Amine | rsc.org |

| Nickel Pincer Complex | Alcohols | Highly active (low catalyst loading); solvent-free conditions; high turnover numbers (TONs). | Water | acs.org |

| Cu/La@TiO₂ Photocatalyst | Benzyl Alcohol | Uses visible light; green and sustainable approach. | - | researchgate.net |

| Fe₃O₄@CPTMO-phenylalanine-Ni | Various | Magnetic nanocatalyst; reusable; used for pyrazole (B372694) synthesis. | Varies | nih.gov |

Green Chemistry Principles and Sustainable Synthetic Route Design for N-(3-Fluorobenzyl)-3,4-dimethoxyaniline

The principles of green chemistry are increasingly guiding the design of synthetic routes to minimize environmental impact. wjpmr.com When applied to the synthesis of N-(3-Fluorobenzyl)-3,4-dimethoxyaniline, several strategies can be compared using green metrics like Atom Economy and Process Mass Intensity (PMI). walisongo.ac.id

Atom Economy: The reductive amination and, particularly, the catalytic borrowing hydrogen methods exhibit superior atom economy compared to the classical nucleophilic substitution with benzyl halides. The borrowing hydrogen method is theoretically 100% atom-economical, producing only water as a byproduct. nih.gov

Safer Solvents and Reagents: Replacing toxic solvents like DMF with greener alternatives (e.g., ethanol, 2-MeTHF) or moving to solvent-free conditions enhances the sustainability of the process. thieme-connect.comepa.gov Similarly, using benzyl alcohols instead of benzyl halides avoids the use of halogenated compounds and the production of halide waste. rsc.org

Energy Efficiency: Catalytic methods often proceed under milder conditions (lower temperatures) than classical methods, reducing energy consumption. nih.gov Microwave-assisted synthesis can also be an energy-efficient alternative to conventional heating. mdpi.com

Catalysis: As discussed, catalytic routes are inherently greener than stoichiometric ones as they reduce waste by using small amounts of a substance that can be recycled. acs.orgnih.gov

| Synthetic Route | Key Advantages (Green Perspective) | Key Disadvantages (Green Perspective) | Reference |

|---|---|---|---|

| Nucleophilic Substitution (Halide) | Well-established, straightforward. | Poor atom economy; uses halides; generates salt waste. | masterorganicchemistry.com |

| Reductive Amination (Aldehyde) | High selectivity; avoids over-alkylation. | Requires stoichiometric reducing agents (e.g., NaBH₄). | masterorganicchemistry.comyoutube.com |

| Catalytic Borrowing Hydrogen (Alcohol) | Excellent atom economy; uses safer alcohols; water is the only byproduct. | Requires metal catalyst which may need to be removed from the product. | nih.gov |

| Solvent-Free Synthesis | Eliminates solvent waste, reduces PMI, simplifies workup. | May require higher temperatures; potential for reactant viscosity issues. | epa.govacs.org |

Development of Novel Purification and Isolation Techniques for Synthetic Intermediates and Products

The final step in any synthesis is the purification and isolation of the target compound in high purity. For N-(3-Fluorobenzyl)-3,4-dimethoxyaniline and its intermediates, several techniques can be employed.

Chromatography: Silica gel column chromatography is a standard method for separating the desired product from unreacted starting materials, byproducts (like dialkylated species), and catalysts. nih.gov The choice of eluent system (e.g., hexanes/ethyl acetate) is optimized to achieve good separation.

Crystallization: If the product is a solid, crystallization is an effective and scalable purification method. This involves dissolving the crude product in a suitable hot solvent or solvent mixture and allowing it to cool slowly, whereupon the pure product crystallizes out, leaving impurities in the solution. researchgate.net

Acid-Base Extraction: The basicity of the aniline nitrogen provides a powerful handle for purification. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The basic aniline derivative will be protonated and move into the aqueous layer as a hydrochloride salt, while non-basic impurities remain in the organic layer. The aqueous layer can then be separated, basified (e.g., with NaOH or Na₂CO₃) to regenerate the free amine, and extracted back into an organic solvent. reddit.comlookchem.com

Derivative Formation: In some cases, purification can be achieved by forming a crystalline derivative, such as an oxalate (B1200264) or hydrochloride salt, which is then isolated and recrystallized. The pure free amine is then regenerated from the purified salt. reddit.comlookchem.com

The development of purification methods that minimize solvent use and waste, such as distillative purification for crude aniline streams or using adsorbents like zeolites, aligns with green chemistry principles. researchgate.netgoogle.com

Elucidation of Reaction Mechanisms and Chemical Transformations of N 3 Fluorobenzyl 3,4 Dimethoxyaniline

Electrophilic Aromatic Substitution Reactions on the Dimethoxyaniline Moiety

The 3,4-dimethoxyaniline (B48930) ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the amino group and the two methoxy (B1213986) groups. These substituents direct incoming electrophiles primarily to the ortho and para positions relative to the amino group. Given that the para position (C-4 relative to the amino group) is occupied by a methoxy group, substitution is expected to occur at the positions ortho and para to the amino group that are available. The primary sites for substitution are C-2, C-5, and C-6. The N-benzyl group can exert some steric hindrance, potentially influencing the regioselectivity of these reactions.

One of the classic intramolecular electrophilic aromatic substitution reactions that this scaffold can undergo is the Bischler-Napieralski reaction . wikipedia.orgorganic-chemistry.org This reaction involves the cyclization of a β-arylethylamide to form a dihydroisoquinoline. While N-(3-Fluorobenzyl)-3,4-dimethoxyaniline itself is not a β-arylethylamide, acylation of the secondary amine followed by treatment with a dehydrating agent like phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) could initiate cyclization onto the electron-rich dimethoxyphenyl ring. wikipedia.orgorganic-chemistry.org

Another relevant transformation is the Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization. beilstein-journals.orgnih.gov For N-(3-Fluorobenzyl)-3,4-dimethoxyaniline, this would require a preliminary reaction to introduce an appropriate aldehyde or ketone equivalent. However, the high electron density of the aniline (B41778) ring makes it a prime candidate for intramolecular cyclizations of this nature, should a suitable precursor be formed. beilstein-journals.orgnih.gov

The regioselectivity of these cyclizations is dictated by the electronic activation of the aromatic ring. In the case of the 3,4-dimethoxyaniline moiety, cyclization is most likely to occur at the C-6 position, which is para to the C-3 methoxy group and ortho to the strongly activating amino group.

Illustrative Data for Potential Electrophilic Substitution Reactions

| Reaction Type | Electrophile/Reagent | Expected Major Product(s) |

|---|---|---|

| Bromination | Br₂ in Acetic Acid | 2-Bromo-N-(3-fluorobenzyl)-3,4-dimethoxyaniline and/or 6-Bromo-N-(3-fluorobenzyl)-3,4-dimethoxyaniline |

| Nitration | HNO₃/H₂SO₄ | 2-Nitro-N-(3-fluorobenzyl)-3,4-dimethoxyaniline and/or 6-Nitro-N-(3-fluorobenzyl)-3,4-dimethoxyaniline |

| Friedel-Crafts Acylation | Acetyl Chloride/AlCl₃ | 6-Acetyl-N-(3-fluorobenzyl)-3,4-dimethoxyaniline |

Note: The data in this table is illustrative and based on general principles of electrophilic aromatic substitution on activated aniline systems. Actual product distribution may vary based on specific reaction conditions.

Oxidative and Reductive Transformations Involving the N-(3-Fluorobenzyl)-3,4-dimethoxyaniline Scaffold

The N-(3-Fluorobenzyl)-3,4-dimethoxyaniline scaffold possesses sites susceptible to both oxidation and reduction. The secondary amine and the benzylic C-H bonds are prone to oxidation, while the aromatic rings can be reduced under more forcing conditions.

Oxidative Transformations: The oxidation of secondary benzylic amines can lead to a variety of products, including imines and nitrones. acs.orgacs.org The use of mild oxidizing agents, such as hydrogen peroxide in solvents like methanol (B129727) or acetonitrile (B52724), can selectively oxidize benzylic secondary amines to nitrones. acs.orgacs.org This reaction is proposed to proceed through the initial formation of a hydroxylamine, which is then further oxidized. acs.org More vigorous oxidation can lead to the formation of imines. advanceseng.com

Catalytic systems, often employing transition metals like ruthenium or copper, can facilitate the aerobic oxidation of benzylamines. advanceseng.comresearchgate.net These methods are attractive from a green chemistry perspective as they can utilize air as the oxidant. advanceseng.com Furthermore, oxidative coupling of N-alkylanilines can occur, leading to the formation of azoxyarenes under specific catalytic conditions, for instance, with a tungsten catalyst. nih.gov

Reductive Transformations: The reduction of the N-(3-Fluorobenzyl)-3,4-dimethoxyaniline scaffold would primarily involve hydrogenation of the aromatic rings. This typically requires high pressure and a potent catalyst, such as rhodium on carbon or platinum oxide. The fluorobenzyl ring would likely be more resistant to reduction than the dimethoxyaniline ring due to the electron-withdrawing nature of the fluorine atom. Selective reduction of one ring over the other would be challenging. The secondary amine linkage is generally stable to typical catalytic hydrogenation conditions used for aromatic ring reduction.

Illustrative Data for Potential Redox Reactions

| Reaction Type | Reagent/Catalyst | Expected Major Product |

|---|---|---|

| Oxidation to Nitrone | H₂O₂ in Methanol | N-(3,4-dimethoxyphenyl)-α-(3-fluorophenyl)nitrone |

| Aerobic Oxidation | Ru/PNH catalyst, O₂ | N-(3-fluorobenzylidene)-3,4-dimethoxyaniline |

| Oxidative Coupling | Tungsten catalyst, oxidant | Bis(3,4-dimethoxyphenyl)azoxybenzene |

Note: This table presents potential outcomes based on literature for similar compounds. The actual products and their yields would depend on the specific reaction conditions employed.

Nucleophilic Substitution at the Fluorine Atom and Mechanistic Insights

The fluorine atom on the benzyl (B1604629) ring is generally unreactive towards nucleophilic aromatic substitution (SNAr) under standard conditions. wikipedia.org This is because the aromatic ring is not activated by strong electron-withdrawing groups in positions ortho or para to the fluorine atom. masterorganicchemistry.comwikipedia.org The C-F bond is one of the strongest in organic chemistry, contributing to the high thermal and chemical stability of fluoroorganic compounds. wikipedia.org

However, nucleophilic substitution of unactivated fluoroarenes can be achieved under specific conditions, such as through photoredox catalysis. nih.gov These methods involve the generation of a radical cation from the fluoroarene, which significantly accelerates the rate of nucleophilic attack. nih.gov Various nucleophiles, including azoles, amines, and carboxylic acids, have been successfully employed in these transformations. nih.gov

The mechanism of such a substitution on N-(3-Fluorobenzyl)-3,4-dimethoxyaniline would likely proceed via a single-electron transfer (SET) process initiated by a photocatalyst. This would generate a radical cation of the fluorobenzyl moiety, making the aromatic ring highly electrophilic and susceptible to attack by a nucleophile. Subsequent loss of a fluoride (B91410) ion would lead to the substituted product.

Illustrative Data for Potential Nucleophilic Substitution

| Nucleophile | Catalyst/Conditions | Expected Product |

|---|---|---|

| Pyrrole | Organic Photoredox Catalyst (e.g., Xanthylium salt), Visible Light | N-(3-(1H-pyrrol-1-yl)benzyl)-3,4-dimethoxyaniline |

| Morpholine | Organic Photoredox Catalyst, Visible Light | N-(3-(morpholin-4-yl)benzyl)-3,4-dimethoxyaniline |

Note: The reactions in this table are based on advanced methodologies for the functionalization of unactivated C-F bonds and are presented for illustrative purposes.

Coupling Reactions Involving the Aniline Nitrogen or Aromatic Rings

The N-(3-Fluorobenzyl)-3,4-dimethoxyaniline scaffold is well-suited for a variety of metal-catalyzed cross-coupling reactions. These reactions can be used to form new carbon-carbon or carbon-heteroatom bonds at several positions within the molecule.

Coupling at the Aniline Nitrogen (N-Arylation): The secondary amine can participate in Buchwald-Hartwig amination reactions with aryl halides or triflates. This palladium-catalyzed reaction would lead to the formation of a triarylamine. The choice of ligand is crucial for achieving high yields in these transformations.

Coupling at the Aromatic Rings (C-H Activation/Arylation): Palladium-catalyzed C-H activation and subsequent cross-coupling is a powerful tool for the arylation of aromatic rings. chu-lab.orgacs.org For N-(3-Fluorobenzyl)-3,4-dimethoxyaniline, the amino group can act as a directing group, facilitating the ortho-arylation of the dimethoxyaniline ring. chu-lab.orgacs.org This reaction typically involves a palladium(II) catalyst and an arylboronic acid or its ester as the coupling partner. chu-lab.org

Similarly, the fluorobenzyl ring could potentially undergo C-H activation, although this is generally more challenging. The presence of the fluorine atom might influence the regioselectivity of such a reaction.

Illustrative Data for Potential Coupling Reactions | Reaction Type | Coupling Partner | Catalyst System | Expected Product | | --- | --- | --- | | Buchwald-Hartwig Amination | Phenyl Bromide | Pd₂(dba)₃, BINAP, NaOt-Bu | N-(3-Fluorobenzyl)-N-(3,4-dimethoxyphenyl)aniline | | ortho-C-H Arylation | Phenylboronic Acid Pinacol Ester | Pd(OAc)₂, MPAHA ligand | N-(3-Fluorobenzyl)-2-phenyl-3,4-dimethoxyaniline | | Hiyama Coupling (hypothetical, requires N-activation) | Phenyltrimethoxysilane | Pd catalyst | N-(3-Fluorobenzyl)-3,4-dimethoxy-X-phenylaniline (where X is the coupling position) |

Note: This table illustrates potential coupling reactions based on established methodologies. The success and regioselectivity of these reactions would need experimental verification.

Kinetic and Thermodynamic Analysis of N-(3-Fluorobenzyl)-3,4-dimethoxyaniline Transformations

A quantitative understanding of the kinetics and thermodynamics of the reactions involving N-(3-Fluorobenzyl)-3,4-dimethoxyaniline is essential for optimizing reaction conditions and predicting product distributions.

Kinetics: The rates of the reactions discussed are influenced by several factors, including the nature of the reactants, catalysts, solvents, and temperature. For instance, in electrophilic aromatic substitution, the electron-donating groups on the aniline ring significantly increase the reaction rate compared to unsubstituted benzene. The steric bulk of the N-benzyl group may slow down the reaction at the C-2 position compared to the C-6 position.

In nucleophilic aromatic substitution at the fluorine atom, the rate-limiting step is typically the initial nucleophilic attack on the aromatic ring. masterorganicchemistry.com For unactivated fluoroarenes, this step has a high activation energy, making the reaction slow. Photoredox catalysis can dramatically lower this barrier by changing the reaction mechanism. nih.gov

Thermodynamics: The thermodynamic stability of the reactants and products determines the position of the equilibrium. The C-F bond is exceptionally strong, making the fluorobenzyl group thermodynamically very stable. wikipedia.org This high stability means that reactions involving the cleavage of the C-F bond are often thermodynamically unfavorable unless driven by the formation of very stable products or by external energy input (e.g., light in photoredox catalysis).

Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the reaction mechanisms, transition state energies, and thermodynamic stabilities of the various species involved in the transformations of N-(3-Fluorobenzyl)-3,4-dimethoxyaniline.

Table of Mentioned Compounds

| Compound Name |

|---|

| N-(3-Fluorobenzyl)-3,4-dimethoxyaniline |

| 3,4-dimethoxyaniline |

| 2-Bromo-N-(3-fluorobenzyl)-3,4-dimethoxyaniline |

| 6-Bromo-N-(3-fluorobenzyl)-3,4-dimethoxyaniline |

| 2-Nitro-N-(3-fluorobenzyl)-3,4-dimethoxyaniline |

| 6-Nitro-N-(3-fluorobenzyl)-3,4-dimethoxyaniline |

| 6-Acetyl-N-(3-fluorobenzyl)-3,4-dimethoxyaniline |

| 1-Methyl-6,7-dimethoxy-2-(3-fluorobenzyl)-1,2-dihydroisoquinoline |

| N-(3,4-dimethoxyphenyl)-α-(3-fluorophenyl)nitrone |

| N-(3-fluorobenzylidene)-3,4-dimethoxyaniline |

| Bis(3,4-dimethoxyphenyl)azoxybenzene |

| N-(3-Fluorobenzyl)-3,4-dimethoxycyclohexylamine |

| N-(3-(1H-pyrrol-1-yl)benzyl)-3,4-dimethoxyaniline |

| N-(3-(morpholin-4-yl)benzyl)-3,4-dimethoxyaniline |

| N-(3-Fluorobenzyl)-N-(3,4-dimethoxyphenyl)aniline |

| N-(3-Fluorobenzyl)-2-phenyl-3,4-dimethoxyaniline |

| N-(3-Fluorobenzyl)-3,4-dimethoxy-X-phenylaniline |

| Phosphoryl chloride |

| Polyphosphoric acid |

| Phenyl Bromide |

| Phenylboronic Acid Pinacol Ester |

| Phenyltrimethoxysilane |

| Pyrrole |

| Morpholine |

| Sodium Methoxide |

| Palladium(II) acetate |

| Tris(dibenzylideneacetone)dipalladium(0) |

| BINAP |

| MPAHA |

Theoretical and Computational Investigations of N 3 Fluorobenzyl 3,4 Dimethoxyaniline

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular and electronic properties of organic compounds. For N-(3-Fluorobenzyl)-3,4-dimethoxyaniline, DFT calculations, often utilizing the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a suitable basis set like 6-31G*(d,p), are employed to determine its optimized ground state geometry. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data for analogous structures. The optimized geometry reveals the spatial arrangement of the atoms, including the planarity of the aromatic rings and the orientation of the substituent groups.

Frontier Molecular Orbital (FMO) theory is pivotal in understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity and lower stability. nih.gov

For N-benzyl aniline (B41778) derivatives, the HOMO is typically localized on the aniline ring, indicating its electron-donating nature, while the LUMO is often distributed over the benzyl (B1604629) ring. The presence of the electron-donating dimethoxy groups on the aniline ring and the electron-withdrawing fluorine atom on the benzyl ring in N-(3-Fluorobenzyl)-3,4-dimethoxyaniline would influence the energies of these orbitals. The dimethoxy groups would raise the HOMO energy, making the molecule a better electron donor, while the fluorine atom would lower the LUMO energy, making it a better electron acceptor. This tailored electronic structure can be beneficial for various applications.

Illustrative FMO Data for Related Aniline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Aniline | -5.14 | -0.15 | 4.99 |

| N-Benzylaniline | -5.02 | -0.32 | 4.70 |

| 3,4-Dimethoxyaniline (B48930) | -4.85 | -0.10 | 4.75 |

This table presents representative data from computational studies on related compounds to illustrate the expected trends for N-(3-Fluorobenzyl)-3,4-dimethoxyaniline.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. The MEP map is plotted on the molecule's electron density surface, where different colors represent different electrostatic potential values. Red regions indicate negative potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. Conversely, blue regions indicate positive potential, representing electron-deficient areas that are prone to nucleophilic attack. Green and yellow regions denote intermediate potentials. nih.govnih.gov

In N-(3-Fluorobenzyl)-3,4-dimethoxyaniline, the MEP map would likely show negative potential (red) around the nitrogen atom of the amine group and the oxygen atoms of the methoxy (B1213986) groups, due to the presence of lone pairs of electrons. The fluorine atom on the benzyl ring would also exhibit a region of negative potential. The hydrogen atoms of the amine group and the aromatic rings would likely show positive potential (blue), making them susceptible to nucleophilic attack. The MEP map provides a clear visual representation of the molecule's reactivity landscape. nih.govnih.gov

Quantum Chemical Calculations of Reactivity Descriptors

Quantum chemical calculations provide several global and local reactivity descriptors that quantify the chemical reactivity of a molecule. These descriptors are derived from the energies of the frontier molecular orbitals. Key global reactivity descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): The resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO)/2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. It is calculated as ω = χ²/2η.

These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare the reactivity of different compounds. For N-(3-Fluorobenzyl)-3,4-dimethoxyaniline, these calculations would help in understanding its behavior in chemical reactions.

Illustrative Reactivity Descriptors for a Related N-Benzyl Aniline Derivative

| Descriptor | Value |

| Electronegativity (χ) | 3.17 eV |

| Chemical Hardness (η) | 2.35 eV |

| Chemical Softness (S) | 0.43 eV⁻¹ |

| Electrophilicity Index (ω) | 2.14 eV |

This table presents representative data from computational studies on a related compound to illustrate the expected values for N-(3-Fluorobenzyl)-3,4-dimethoxyaniline.

Conformational Analysis and Energy Landscape Exploration

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. youtube.comlibretexts.orgchemistrysteps.comlibretexts.org For a flexible molecule like N-(3-Fluorobenzyl)-3,4-dimethoxyaniline, which has several rotatable bonds, a thorough conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them. The potential energy surface (PES) of the molecule can be explored by systematically rotating the key dihedral angles, such as the C-N bond connecting the aniline and benzyl moieties, and calculating the energy at each step. This allows for the identification of local and global energy minima, which correspond to the stable conformers. The results of conformational analysis are crucial for understanding the molecule's shape and how it might interact with other molecules.

Computational Prediction of Spectroscopic Parameters for Structural Validation and Elucidation

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the molecular structure. nih.gov

Vibrational Frequencies (FT-IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its FT-IR and Raman spectra. The calculated frequencies are often scaled to account for systematic errors in the computational methods. nih.gov

NMR Chemical Shifts: The chemical shifts in Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations can help in the assignment of experimental NMR signals. nih.gov

Electronic Transitions (UV-Vis): Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of a molecule, providing information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. nih.gov

For N-(3-Fluorobenzyl)-3,4-dimethoxyaniline, these computational predictions would be invaluable for confirming its synthesized structure and for interpreting its experimental spectra.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the dynamics of intermolecular interactions, such as hydrogen bonding and van der Waals forces. For N-(3-Fluorobenzyl)-3,4-dimethoxyaniline, MD simulations could be used to study its interactions with solvent molecules or with other molecules in a condensed phase. This would provide a deeper understanding of its behavior in different environments and its potential for self-assembly or interaction with biological macromolecules. mdpi.comacs.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analogues (focused on chemical features)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used extensively in drug design to predict the biological activity of chemical compounds based on their molecular structures. nih.gov By establishing a mathematical correlation between chemical structure and biological function, QSAR models guide the rational design of new therapeutic agents with enhanced potency and optimized properties. omicstutorials.comdrugdesign.org For analogues of N-(3-Fluorobenzyl)-3,4-dimethoxyaniline, various QSAR methodologies are employed to understand how specific chemical features influence their biological activity.

These methodologies typically involve calculating a set of molecular descriptors, which are numerical representations of a molecule's physicochemical, electronic, steric, and topological properties. omicstutorials.comfrontiersin.org Statistical techniques are then used to build a model that relates these descriptors to the observed activity.

QSAR Methodologies

Several statistical and machine learning methods are utilized to construct robust QSAR models for aniline derivatives and related compounds.

Linear Regression Methods : Multiple Linear Regression (MLR) is a common starting point, aiming to establish a linear relationship between molecular descriptors and biological activity. drugdesign.org To handle the large number of potential descriptors and their inter-correlation, methods like Principal Component Regression (PCR) and Partial Least Squares (PLS) regression are often employed. nih.govnih.gov These techniques reduce the dimensionality of the data, creating more stable and predictive models. nih.gov

Non-Linear and Machine Learning Methods : When the relationship between structure and activity is non-linear, more advanced methods are required. Techniques such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forest (RF) can capture complex patterns in the data, often leading to models with higher predictive accuracy.

3D-QSAR : Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a deeper understanding of the steric and electrostatic interactions between a ligand and its target receptor. nih.govresearchgate.net These methods map the field properties around a set of aligned molecules, generating contour maps that highlight regions where modifications to the molecular structure could enhance or diminish activity. researchgate.net For flexible molecules like N-benzyl aniline analogues, advanced techniques such as the Flexible Ligand - Atomic Receptor Model (FLARM) may be used to address challenges related to molecular conformation and alignment. nih.gov

The table below summarizes various QSAR modeling approaches applied to analogues structurally related to N-(3-Fluorobenzyl)-3,4-dimethoxyaniline, showcasing their statistical validity.

| Compound Class | QSAR Method | Key Statistical Parameters | Reference |

|---|---|---|---|

| Aniline Derivatives | MLR, PCR, PLS | High correlation coefficients and low prediction errors confirmed good predictability for all three models. | nih.gov |

| Biphenyl Carboxamides | Multiple Linear Regression (MLR) | Training set R² = 0.800; Predicted R² = 0.7217 | medcraveonline.com |

| 1,3,4-Oxadiazole Derivatives | 3D-QSAR | r² = 0.8605; q² = 0.8193; pred_r² = 0.6847 | researchgate.net |

| Triazole Analogues | CoMFA / CoMSIA (3D-QSAR) | CoMFA: Q² = 0.53, R² = 0.79; CoMSIA: Q² = 0.52, R² = 0.85 | researchgate.net |

Key Chemical Features (Molecular Descriptors)

The success of a QSAR model is critically dependent on the selection of appropriate molecular descriptors that effectively capture the structural features responsible for biological activity. nih.gov For analogues of N-(3-Fluorobenzyl)-3,4-dimethoxyaniline, these descriptors can be broadly categorized.

Physicochemical Descriptors : These properties are fundamental to a molecule's behavior in a biological system. wisdomlib.org

Lipophilicity (log P) : This parameter describes how a compound partitions between a lipid and an aqueous environment, which is crucial for membrane permeability and reaching the target site. pharmacareerinsider.com Studies on related compounds have shown that lipophilicity is often a key factor influencing activity. researchgate.net

Hydrophobicity and Solubility : These relate to how a molecule interacts with water and are essential for absorption and distribution.

Molecular Weight (MW) : The size of the molecule can influence its fit within a receptor's binding pocket.

Electronic Descriptors : These features describe the electronic properties of a molecule, which govern its reactivity and interaction with biological targets. pharmacareerinsider.com

HOMO and LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate or accept electrons, respectively. ucsb.edu

Dipole Moment : This descriptor reflects the polarity of the molecule, which can be important for electrostatic interactions with a receptor.

Hammett's Constant (σ) : This parameter quantifies the electron-donating or electron-withdrawing effect of substituents on an aromatic ring, influencing the molecule's electronic character. pharmacareerinsider.com

Steric and Topological Descriptors : These descriptors relate to the size, shape, and connectivity of the molecule.

Taft's Steric Parameter (Es) : Measures the bulkiness of substituent groups, which can affect how well a molecule fits into a binding site. pharmacareerinsider.com

Topological Indices (e.g., Wiener index, Zagreb indices) : These are numerical values derived from the graph representation of a molecule, encoding information about its size, shape, and degree of branching. frontiersin.orgfrontiersin.org

Van der Waals Volume (vWV) : Represents the volume occupied by the molecule. nih.gov

The following table details significant molecular descriptors identified in QSAR studies of analogous compound classes.

| Descriptor Category | Specific Descriptor | Significance in QSAR Models |

|---|---|---|

| Physicochemical | Moriguchi octanol-water partition coefficient (MLOGP) | Crucial for modeling lipophilicity and predicting membrane permeability. nih.gov |

| Hydrophilicity factor (Hy) | Important for understanding a compound's solubility and interactions in aqueous environments. nih.gov | |

| Electronic | Electrophilicity (ω/eV) | Describes the ability of a molecule to accept electrons, influencing reactivity. nih.gov |

| HOMO/LUMO Energies | Relate to the molecule's nucleophilic and electrophilic character and its potential for chemical reactions. ucsb.edu | |

| Dipole Moment | Influences electrostatic interactions with target receptors. researchgate.net | |

| Steric/Topological | Van der Waals Volume (vWV) | Relates to the size of the molecule and its fit within a binding pocket. nih.gov |

| Barysz matrix (SEigZ) | A topological descriptor that encodes information about the molecular structure. nih.gov |

By analyzing these chemical features, QSAR methodologies provide valuable insights into the structure-activity landscape of N-(3-Fluorobenzyl)-3,4-dimethoxyaniline analogues. The models can predict the activity of unsynthesized compounds, prioritize candidates for synthesis, and guide the optimization of lead compounds to achieve desired biological effects. nih.gov

Research on Structural Analogues and Derivatives of N 3 Fluorobenzyl 3,4 Dimethoxyaniline

Design Principles for Modifying the Fluorobenzyl Moiety

The 3-fluorobenzyl group is a critical component of the molecule, and its modification is guided by several established design principles aimed at fine-tuning the compound's profile. The incorporation of fluorine is a common strategy in medicinal chemistry to alter physicochemical properties such as lipophilicity, metabolic stability, and binding interactions. nih.gov

Key design principles for modifying this moiety include:

Varying Fluorine Position: Shifting the fluorine atom to the ortho- or para-positions of the benzyl (B1604629) ring can significantly impact the molecule's electronic distribution and conformation. This, in turn, can alter its binding affinity and selectivity for biological targets.

Introducing Additional Substituents: Adding other groups (e.g., methyl, cyano, trifluoromethyl) to the fluorobenzyl ring can further modify its properties. For instance, N-benzyl substitution in phenethylamines has been shown to increase binding affinity and functional activity at certain receptors. nih.gov The nature and position of these additional substituents can lead to erratic but sometimes highly beneficial changes in selectivity. nih.gov

Bioisosteric Replacement: The fluorine atom can be replaced with other chemical groups of similar size and electronic character, such as a hydroxyl or cyano group. This strategy, known as bioisosteric replacement, can help to explore the structural requirements for activity and potentially improve properties.

Altering the Benzylic Linker: The methylene (B1212753) (-CH2-) bridge connecting the phenyl ring to the nitrogen can be modified. Strategies could include introducing gem-dimethyl groups to restrict rotation or incorporating it into a larger ring system to create a more rigid structure. Reducing the number of rotatable bonds can help maintain an active conformation and enhance selectivity. mdpi.com

These modifications are designed to systematically probe the structure-activity relationship (SAR) and optimize the molecule's interaction with its intended biological target.

Structural Variations on the Dimethoxyaniline Core and their Impact on Reactivity

Key structural variations and their potential impacts include:

Positional Isomerism of Methoxy (B1213986) Groups: Moving the methoxy groups to other positions on the aniline (B41778) ring (e.g., 2,4- or 3,5-dimethoxy) would alter the electron-donating effect on the amine. This can influence the nucleophilicity of the nitrogen atom, affecting its reactivity in synthetic transformations and its ability to form hydrogen bonds. researchgate.net The electron-donating nature of methoxy substituents is known to affect the electronic properties, as seen in studies of poly(2,5-dimethoxyaniline), where it lowers the N1s binding energy. ias.ac.in

Homologation or Replacement of Methoxy Groups: Replacing the methoxy (-OCH3) groups with larger alkoxy groups (e.g., ethoxy, propoxy) can increase lipophilicity, which may affect membrane permeability. Conversely, replacing them with more polar groups like hydroxyl (-OH) could increase aqueous solubility.

Introduction of Other Substituents: The introduction of either electron-withdrawing (e.g., chloro, nitro) or other electron-donating groups on the aniline ring can fine-tune the basicity and nucleophilicity of the nitrogen atom. researchgate.net This is a common strategy to modulate the electronic character of aniline derivatives for various applications. beilstein-journals.org

Ring Expansion or Replacement: The phenyl ring of the dimethoxyaniline core could be replaced with other aromatic systems, such as naphthalene (B1677914) or heteroaromatic rings, to explore different spatial arrangements and potential new interactions with biological targets.

The table below summarizes potential modifications to the dimethoxyaniline core and their predicted impact on chemical properties.

| Modification Type | Specific Example | Predicted Impact on Reactivity/Properties |

| Positional Isomerism | 2,5-dimethoxyaniline | Alters electron density at the nitrogen, potentially changing nucleophilicity and basicity. |

| Group Homologation | 3,4-diethoxyaniline | Increases lipophilicity and steric bulk around the aniline core. |

| Group Replacement | 3,4-dihydroxyaniline | Increases polarity and potential for hydrogen bonding; may alter metabolic pathways. |

| Additional Substitution | 5-Chloro-3,4-dimethoxyaniline | Introduces an electron-withdrawing group, decreasing the basicity of the amine. |

Synthesis of Heterocyclic Ring Incorporations and Hybrid Molecules

A prominent strategy in modern drug design is the creation of hybrid molecules, where two or more pharmacophoric units are combined into a single entity to achieve improved or novel activities. mdpi.com Incorporating heterocyclic rings into the N-(3-Fluorobenzyl)-3,4-dimethoxyaniline structure is a promising approach for generating structural diversity and exploring new chemical space.

Methods for synthesizing such derivatives often involve:

Annulation Reactions: Building a new heterocyclic ring onto the existing dimethoxyaniline core. For instance, benzannulation reactions using substituted 1,3-diketones can be employed to create complex aniline derivatives. beilstein-journals.org

Coupling to Pre-formed Heterocycles: The secondary amine of N-(3-Fluorobenzyl)-3,4-dimethoxyaniline can act as a nucleophile to attack an electrophilic heterocycle. Alternatively, transition metal-catalyzed cross-coupling reactions can form C-N or C-C bonds between the parent molecule and a heterocyclic partner. nih.gov

Multi-component Reactions: One-pot reactions, such as the Biginelli reaction, can be adapted to synthesize complex heterocyclic systems, like dihydropyrimidinones, by combining an aldehyde, a β-ketoester, and a urea (B33335) or thiourea (B124793) derivative, potentially incorporating fragments of the parent molecule. researchgate.net

Linker-based Hybridization: The fluorobenzyl or dimethoxyaniline moieties can be connected to a distinct heterocyclic system via a flexible or rigid linker. The synthesis of pyrimidine-1,3,4-oxadiazole hybrids connected by a methylene bridge exemplifies this approach. nih.gov

The resulting hybrid molecules could exhibit combined properties of the parent scaffold and the newly introduced heterocycle, potentially leading to compounds with unique pharmacological profiles.

Stereochemical Investigations of N-(3-Fluorobenzyl)-3,4-dimethoxyaniline Derivatives

While the parent N-(3-Fluorobenzyl)-3,4-dimethoxyaniline molecule is achiral, the introduction of substituents can create chiral centers, necessitating stereochemical investigation. Natural products often possess multiple chiral centers, which is a key feature of their structural complexity and biological activity. researchgate.net

Key areas of stereochemical investigation include:

Creation of a Chiral Center: Modification of the benzylic methylene bridge, for example, by introducing a methyl group to form N-(1-(3-fluorophenyl)ethyl)-3,4-dimethoxyaniline, would create a chiral center at the benzylic carbon.

Enantioselective Synthesis: The synthesis of single enantiomers is crucial, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. Asymmetric synthesis can be achieved using various methods:

Chiral Ligands: Nickel-catalyzed asymmetric cross-coupling reactions using chiral ligands, such as bi-oxazolines (BiOX), have been successfully used to synthesize chiral N-benzylic heterocycles with high enantioselectivity. nih.gov

Chiral Auxiliaries: Attaching a chiral auxiliary to the aniline or benzyl portion of the molecule can direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed.

Stereoselective Reductions: The asymmetric reduction of a precursor imine can produce enantiomerically enriched amines.

Diastereoselective Synthesis: If a second chiral center is introduced into the molecule, for example on the dimethoxyaniline ring, the focus shifts to controlling the formation of the desired diastereomer. The synthesis of β-fluoroamphetamines has utilized stereoselective S_N1-type epoxide ring-opening reactions to create specific syn-fluorohydrin diastereomers. acs.org

Investigating the stereochemistry of these derivatives is essential for understanding how the three-dimensional arrangement of atoms influences their properties and interactions with chiral biological systems like enzymes and receptors.

Structure-Property Relationships in N-(3-Fluorobenzyl)-3,4-dimethoxyaniline Analogues

Understanding the relationship between a molecule's structure and its properties (Structure-Property Relationship, SPR) is fundamental to rational drug design. For analogues of N-(3-Fluorobenzyl)-3,4-dimethoxyaniline, this involves systematically altering the structure and measuring the effect on physicochemical and biological properties. Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach used to correlate these changes. nih.gov

Key correlations to investigate include:

Lipophilicity and Substituent Effects: The lipophilicity, often estimated by LogP, is a critical parameter influencing solubility, absorption, and membrane permeability. The fluorine atom on the benzyl ring generally increases lipophilicity. The effect of various substituents on the N-benzyl portion of related molecules has been shown to be erratic but can lead to significant changes in affinity and selectivity. nih.gov

Electronic Effects and Reactivity: The nature and position of substituents on both aromatic rings govern the electronic landscape of the molecule. Electron-donating groups (like the methoxy groups) increase electron density on the aniline nitrogen, while electron-withdrawing groups decrease it. These changes affect the molecule's pKa, reactivity, and potential to engage in electronic interactions like π-π stacking. ias.ac.in

The table below outlines hypothetical structural modifications and their likely impact on key properties, forming the basis of a systematic SPR study.

| Structural Analogue | Modification | Hypothesized Property Change | Rationale |

| N-(4 -Fluorobenzyl)-3,4-dimethoxyaniline | Isomeric fluorine position | Altered dipole moment and binding interactions | Change in electronic distribution and steric profile. |

| N-(3-Fluorobenzyl)-3,4-dihydroxyaniline | Methoxy to hydroxyl | Increased polarity, lower LogP | Introduction of hydrogen bond donors, increasing aqueous solubility. |

| N-(3-Fluorobenzyl)-2,5 -dimethoxyaniline | Isomeric methoxy position | Altered pKa of the aniline nitrogen | Change in the pattern of electron donation to the aromatic ring. |

| 2 -(N-(3-Fluorobenzyl)amino)-6,7 -dimethoxy-quinazoline | Heterocyclic incorporation | Increased rigidity and potential for new H-bonds | Fusion into a rigid heterocyclic system introduces new interaction points. |

By synthesizing and testing a library of such analogues, researchers can build a detailed SPR/QSAR model to guide the design of new derivatives with optimized properties. nih.gov

Applications of N 3 Fluorobenzyl 3,4 Dimethoxyaniline in Advanced Organic Synthesis

Role as a Key Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The structure of N-(3-Fluorobenzyl)-3,4-dimethoxyaniline is ideally suited for the synthesis of a wide array of complex heterocyclic compounds. The electron-rich 3,4-dimethoxyphenyl ring is highly activated towards electrophilic aromatic substitution, a cornerstone of many cyclization reactions. jk-sci.comnrochemistry.com Concurrently, the secondary amine provides a reactive site for elaboration into a component of the new heterocyclic ring.

Research has demonstrated that the N-(3-fluorobenzyl) motif is an integral part of potent, biologically active molecules. For instance, a novel and potent inhibitor of the ALK5 receptor, a target for controlling cancer and fibrotic diseases, incorporates this specific fragment. The final complex molecule, N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine, highlights the importance of the N-(3-fluorobenzyl) group in the design of sophisticated drug candidates. nih.govresearchgate.net

The compound is a prime candidate for classic and modern cyclization strategies to produce isoquinoline (B145761) and related nitrogen-containing heterocycles. organic-chemistry.orgorganic-chemistry.org Two of the most powerful methods for isoquinoline synthesis are the Bischler-Napieralski and Pictet-Spengler reactions.

Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like POCl₃. nrochemistry.comwikipedia.orgorganic-chemistry.org N-(3-Fluorobenzyl)-3,4-dimethoxyaniline can be readily acylated (e.g., with an acyl chloride or anhydride) to form the necessary amide precursor. The highly activated dimethoxy-substituted ring would then facilitate the electrophilic ring closure to furnish a dihydroisoquinoline, which can be subsequently oxidized to the aromatic isoquinoline. jk-sci.comwikipedia.org The presence of the two methoxy (B1213986) groups strongly directs the cyclization to the carbon atom positioned para to the amine linkage. jk-sci.com

Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then cyclizes. wikipedia.org While N-(3-Fluorobenzyl)-3,4-dimethoxyaniline is not a β-arylethylamine itself, it can be seen as a precursor. Synthetic routes that build a two-carbon chain onto the amine nitrogen before cyclization would enable entry into Pictet-Spengler type transformations. The use of 3,4-dimethoxyphenyl groups is well-established in what is known as the Pictet–Spengler tetrahydroisoquinoline synthesis, which typically requires strong acid conditions. wikipedia.org

The table below outlines potential heterocyclic scaffolds that can be synthesized utilizing N-(3-Fluorobenzyl)-3,4-dimethoxyaniline as a key starting material.

| Heterocyclic Scaffold | Synthetic Reaction | Role of N-(3-Fluorobenzyl)-3,4-dimethoxyaniline |

| Dihydroisoquinolines | Bischler-Napieralski Reaction | Precursor to the required β-phenylethylamide after N-acylation. |

| Isoquinolines | Bischler-Napieralski followed by Oxidation | Precursor to the dihydroisoquinoline intermediate. |

| Tetrahydroisoquinolines | Pictet-Spengler Reaction | Serves as the core aniline (B41778) structure for further elaboration into a β-arylethylamine, which then undergoes cyclization. |

| Imidazoles/Indazoles | Multi-step Synthesis | Provides the N-(3-fluorobenzyl) fragment for incorporation into complex, multi-heterocyclic drug candidates. nih.govresearchgate.net |

| Pyridines/Quinolines | Annulation Reactions | Acts as a substituted aniline or benzylamine (B48309) building block in transition-metal-catalyzed C-H activation/annulation reactions. organic-chemistry.orgresearchgate.net |

Utility in the Construction of Polymeric and Macromolecular Architectures

While direct polymerization studies involving N-(3-Fluorobenzyl)-3,4-dimethoxyaniline are not extensively documented, the structural characteristics of the molecule suggest significant potential for its use in macromolecular science. Benzylamines are recognized as important building blocks for the polymer industry, contributing to the synthesis of high-performance materials. nih.govacs.org

The secondary amine functionality of N-(3-Fluorobenzyl)-3,4-dimethoxyaniline allows it to be incorporated into polymer backbones through reactions with difunctional monomers. For example:

Polyamides: Reaction with diacyl chlorides or dicarboxylic acids would lead to the formation of N-substituted polyamides. Unlike polymers derived from primary amines, these would lack N-H bonds, potentially altering properties like hydrogen bonding capacity, solubility, and thermal stability.

Epoxy Resins: The secondary amine can act as a curing agent for epoxy resins, opening the epoxide rings to form a cross-linked network. The incorporation of the fluorobenzyl and dimethoxyaniline moieties would directly influence the final properties of the cured material, such as its glass transition temperature, flame retardancy, and chemical resistance. nih.gov

Polyimides: It could be used as a modifying agent or co-monomer in the synthesis of polyimides, where the aromatic and fluorinated character could enhance thermal stability and modify dielectric properties.

The specific functional groups on the molecule are expected to impart distinct properties to the resulting polymers. The fluorine atom can increase thermal stability and hydrophobicity, while the dimethoxy groups can alter solubility and adhesion properties. This makes the compound a candidate for creating specialty polymers for advanced applications. researchgate.net

| Polymer Type | Method of Incorporation | Potential Role of N-(3-Fluorobenzyl)-3,4-dimethoxyaniline |

| Polyamides | Polycondensation with diacyl chlorides | N-substituted monomer to reduce inter-chain hydrogen bonding. |

| Epoxy Resins | Curing agent | Cross-linker for epoxy prepolymers, modifying thermal and mechanical properties. |

| Polyimides | Co-monomer | Modifying agent to enhance thermal stability and tune dielectric constant. |

| Functional Polymers | Monomer Synthesis | Precursor to a functional monomer, for example by attaching a polymerizable group like an acrylate (B77674) or maleimide. researchgate.net |

Development of Novel Reagents and Catalysts Utilizing the N-(3-Fluorobenzyl)-3,4-dimethoxyaniline Framework

The N-(3-Fluorobenzyl)-3,4-dimethoxyaniline framework possesses features that make it an attractive platform for the development of new reagents and catalysts. N-alkylated aniline derivatives are known to be promising compounds that can function as ligands for metal catalysts. researchgate.net

The nitrogen atom, with its lone pair of electrons, can act as a donor to coordinate with transition metals, forming organometallic complexes. The electronic environment around the nitrogen is modulated by both the electron-donating dimethoxy groups and the electron-withdrawing fluorine atom on the separate aromatic rings. This allows for fine-tuning of the ligand's electronic properties, which in turn can influence the activity and selectivity of a metal catalyst in various organic transformations. dpublication.com

Furthermore, the secondary amine itself possesses basicity and can function as an organocatalyst for reactions requiring a proton transfer step. It could also serve as a precursor to more complex catalytic structures. For instance, it could be integrated into larger ligand frameworks, such as pincer-type ligands, or used to direct metal-catalyzed C-H activation reactions at specific sites on one of its aromatic rings.

| Application Type | Description | Rationale |

| Ligand for Catalysis | Serves as an N-donor ligand for transition metals (e.g., Palladium, Rhodium, Copper). | The nitrogen lone pair can coordinate to a metal center. The electronic properties of the catalyst can be tuned by the substituents. researchgate.net |

| Organocatalyst | Acts as a Brønsted base catalyst. | The secondary amine can accept a proton to facilitate reactions like aldol (B89426) or Michael additions. |

| Directing Group | Directs a metal to perform a reaction at a nearby C-H bond. | The amine can coordinate to a metal catalyst, positioning it to functionalize one of the aromatic rings. |

| Catalyst Precursor | Building block for more complex chiral or achiral catalysts. | The amine provides a reactive handle for constructing larger, more sophisticated ligand architectures. |

Stereoselective Synthesis Methodologies Employing N-(3-Fluorobenzyl)-3,4-dimethoxyaniline

N-(3-Fluorobenzyl)-3,4-dimethoxyaniline is an achiral molecule and therefore cannot function as a chiral catalyst or auxiliary on its own. However, it is a valuable substrate and building block in the context of stereoselective synthesis. The development of methods to create chiral molecules is a central goal of modern organic chemistry. nih.gov

The N-benzyl group is known to be an important directing group capable of influencing the stereochemical outcome of reactions. For example, N-benzyl and related N-alkyl groups on cyclic amine precursors have been shown to be crucial for controlling the regio- and stereoselectivity of epoxide ring-opening reactions. beilstein-journals.org Similarly, Nα-benzylation of tryptophan derivatives was used to control the diastereoselectivity in a modified Pictet-Spengler reaction. rsc.org

There are two primary ways this compound could be employed in stereoselective methodologies:

As a Prochiral Substrate: The molecule can be a starting material in an asymmetric reaction. For example, an asymmetric C-H activation or a catalytic asymmetric cross-coupling reaction could transform the achiral starting material into a valuable, enantioenriched product. nih.gov The steric bulk and electronic nature of both the 3-fluorobenzyl and the 3,4-dimethoxyphenyl groups would play a critical role in the stereodifferentiation step.

As a Framework for a Chiral Auxiliary or Ligand: The compound can be chemically modified to incorporate chirality. For instance, introducing a chiral center on the benzylic carbon or elsewhere in the molecule would convert it into a chiral ligand or auxiliary. This new chiral molecule could then be used to control the stereochemistry of other reactions. The stereoselective incorporation of fluorine itself is a known strategy for altering the conformational behavior and basicity of N-heterocycles, which can be exploited in catalyst design. beilstein-journals.org

| Methodology | Description | Role of N-(3-Fluorobenzyl)-3,4-dimethoxyaniline |

| Asymmetric Catalysis | Use as a substrate in a reaction with a chiral catalyst (e.g., asymmetric hydrogenation, C-H functionalization). | The prochiral substrate is converted into a single enantiomer of a chiral product. nih.gov |

| Diastereoselective Synthesis | The N-(3-fluorobenzyl) group acts as a steric directing group in a reaction on a chiral substrate. | Influences the approach of a reagent to favor the formation of one diastereomer over another. beilstein-journals.orgrsc.org |

| Chiral Auxiliary | Covalent attachment to a substrate to direct a stereoselective reaction, after which it is removed. | Requires prior modification to introduce a chiral element onto the framework. |

| Chiral Ligand Synthesis | Used as a scaffold to build a more complex chiral ligand for asymmetric metal catalysis. | The amine serves as an anchor or key structural element in a new chiral ligand. |

Exploratory Research Avenues for N 3 Fluorobenzyl 3,4 Dimethoxyaniline

Investigations in Material Science for Electronic and Optical Properties

There are no current research findings on the application of N-(3-Fluorobenzyl)-3,4-dimethoxyaniline within the field of material science. The potential for this compound to exhibit unique electronic or optical properties, which could stem from the interplay between its fluorobenzyl and dimethoxyaniline moieties, remains a purely theoretical concept without experimental data.

Research on Liquid Crystal and Polymer System Development

The exploration of N-(3-Fluorobenzyl)-3,4-dimethoxyaniline in the development of liquid crystal or polymer systems has not been undertaken. The molecular structure suggests a degree of rigidity and polarity that could be of interest in the design of new materials, but no studies have been published to confirm or investigate this potential.

Exploration of Optoelectronic Material Precursors

Similarly, the viability of N-(3-Fluorobenzyl)-3,4-dimethoxyaniline as a precursor for optoelectronic materials is an unresearched area. The synthesis of materials for use in electronic and optical devices often relies on organic molecules with specific functional groups, and while this compound possesses such groups, its utility in this context has not been explored.

Mechanistic Studies of Biological Interactions at the Molecular Level (Chemical Biology Focus)

In the realm of chemical biology, N-(3-Fluorobenzyl)-3,4-dimethoxyaniline is an unknown entity. The structural motifs present in the molecule are found in various biologically active compounds, suggesting that it could potentially interact with biological systems. However, no mechanistic studies have been published to elucidate any such interactions.

Ligand Binding Studies to Specific Molecular Targets (e.g., enzymes, receptors)

There is no data available from ligand binding assays or similar studies to indicate whether N-(3-Fluorobenzyl)-3,4-dimethoxyaniline binds to any specific molecular targets such as enzymes or receptors. This foundational step in drug discovery and chemical probe development has not been reported for this compound.

Modulation of Biochemical Pathways (Chemical Probe Applications)

The potential for N-(3-Fluorobenzyl)-3,4-dimethoxyaniline to serve as a chemical probe for the modulation of biochemical pathways is entirely speculative. Without evidence of target engagement or cellular activity, its application in this area remains an open question for future research.

Structure-Activity Relationships for Molecular Recognition and Selectivity

The establishment of structure-activity relationships (SAR) is crucial for optimizing the interaction of a molecule with its biological target. As no biological activity has been identified for N-(3-Fluorobenzyl)-3,4-dimethoxyaniline, no SAR studies have been conducted.

Due to the absence of research, no data tables can be generated at this time.

Advanced Analytical and Spectroscopic Methodologies for N 3 Fluorobenzyl 3,4 Dimethoxyaniline Research

High-Resolution NMR Spectroscopy for Complex Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of N-(3-Fluorobenzyl)-3,4-dimethoxyaniline in solution. This technique provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), and their connectivity.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HMQC, HSQC)

One-dimensional (1D) NMR spectroscopy, including ¹H and ¹³C NMR, offers the initial and most direct insight into the molecular structure.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of N-(3-Fluorobenzyl)-3,4-dimethoxyaniline, distinct signals are expected for the aromatic protons, the methoxy (B1213986) groups, the benzylic methylene (B1212753) protons, and the amine proton. The protons on the 3,4-dimethoxyphenyl ring would appear as a set of signals in the aromatic region, as would the protons on the 3-fluorobenzyl group. The two methoxy groups would likely present as sharp singlets, while the benzylic methylene protons would appear as a singlet or a doublet depending on the coupling with the amine proton. The amine proton itself often appears as a broad singlet. bldpharm.com

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For N-(3-Fluorobenzyl)-3,4-dimethoxyaniline, distinct signals would be observed for the carbons of the two aromatic rings, the methoxy carbons, and the benzylic methylene carbon. The carbon atoms attached to the electronegative fluorine and oxygen atoms would be significantly deshielded, appearing at higher chemical shifts. chemicalbook.com

To resolve complex spectral overlaps and establish connectivity between atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For instance, it would show correlations between adjacent aromatic protons on both rings, helping to assign their specific positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the ¹³C signals based on the more easily interpretable ¹H NMR spectrum. For example, the signals for the methoxy protons would correlate with the methoxy carbon signals. beilstein-journals.org

While specific experimental data for N-(3-Fluorobenzyl)-3,4-dimethoxyaniline is not publicly available, the expected chemical shifts can be predicted based on analogous structures reported in the literature.

Predicted ¹H and ¹³C NMR Data for N-(3-Fluorobenzyl)-3,4-dimethoxyaniline

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methoxy Protons (OCH₃) | 3.8 - 3.9 (two singlets) | 55 - 56 |

| Methylene Protons (CH₂) | ~4.3 (singlet or doublet) | ~48 |

| Amine Proton (NH) | Broad singlet, variable | N/A |

| Aromatic Protons (Dimethoxyphenyl) | 6.5 - 6.9 | 110 - 150 |

| Aromatic Protons (Fluorobenzyl) | 6.9 - 7.4 | 113 - 164 (with C-F coupling) |

This table is predictive and based on data from analogous compounds. rsc.orgrsc.orgchemicalbook.com

Solid-State NMR for Polymorph and Crystal Structure Analysis

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for investigating the structure and dynamics of materials in their solid form. nih.gov Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, providing valuable information about the local environment of atoms in the solid state. hmdb.ca For N-(3-Fluorobenzyl)-3,4-dimethoxyaniline, ssNMR could be used to:

Identify Polymorphs : Different crystalline forms (polymorphs) of a compound will give distinct ssNMR spectra due to differences in their crystal packing and intermolecular interactions.

Characterize Amorphous Content : ssNMR can distinguish between crystalline and amorphous (non-crystalline) phases of the compound.

Probe Intermolecular Interactions : Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can enhance the signals of low-abundance nuclei like ¹³C and provide insights into the proximity of different atoms, revealing details about how the molecules are arranged in the crystal lattice. organicchemistrydata.org

While no specific ssNMR studies on N-(3-Fluorobenzyl)-3,4-dimethoxyaniline have been reported, research on other solid amines demonstrates the utility of this technique in characterizing their structure. rsc.org

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a cornerstone analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous determination of the molecular formula of N-(3-Fluorobenzyl)-3,4-dimethoxyaniline. By measuring the m/z value to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For N-(3-Fluorobenzyl)-3,4-dimethoxyaniline (C₁₅H₁₆FNO₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm its elemental composition. beilstein-journals.org

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) is used to elucidate the structure of a molecule by analyzing its fragmentation pattern. In an MS/MS experiment, the parent ion of N-(3-Fluorobenzyl)-3,4-dimethoxyaniline would be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing clues about the molecule's substructures.

Expected fragmentation pathways for N-(3-Fluorobenzyl)-3,4-dimethoxyaniline would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a 3-fluorobenzyl cation and a 3,4-dimethoxyaniline (B48930) radical cation, or vice versa. Further fragmentation of these initial products would also be observed.

Predicted Key Fragment Ions in the MS/MS Spectrum of [N-(3-Fluorobenzyl)-3,4-dimethoxyaniline+H]⁺

| m/z | Proposed Fragment |

| 262.1234 | [M+H]⁺ (Parent Ion) |

| 154.0863 | [C₈H₁₂NO₂]⁺ (3,4-dimethoxyanilinium ion) |

| 109.0448 | [C₇H₆F]⁺ (3-fluorobenzyl cation) |

This table is predictive and based on the principles of mass spectrometry fragmentation.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov If a suitable single crystal of N-(3-Fluorobenzyl)-3,4-dimethoxyaniline can be grown, X-ray crystallography can provide precise information on:

Molecular Conformation : The exact bond lengths, bond angles, and torsion angles of the molecule in the solid state.

Crystal Packing : How the individual molecules are arranged in the unit cell of the crystal. This includes identifying any intermolecular interactions such as hydrogen bonding (involving the amine N-H) and π-π stacking between the aromatic rings.

Absolute Stereochemistry : For chiral molecules, X-ray crystallography can determine the absolute configuration of the stereocenters. N-(3-Fluorobenzyl)-3,4-dimethoxyaniline is not chiral.

While a crystal structure for N-(3-Fluorobenzyl)-3,4-dimethoxyaniline is not publicly available, data from the closely related N-benzylaniline reveals that the two aromatic rings are nearly perpendicular to each other in the solid state. rsc.orgnih.gov A similar conformation could be expected for N-(3-Fluorobenzyl)-3,4-dimethoxyaniline, with the crystal packing likely influenced by weak hydrogen bonds and other non-covalent interactions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Theoretical Correlation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of N-(3-Fluorobenzyl)-3,4-dimethoxyaniline by identifying its characteristic functional groups. These methods provide a molecular fingerprint, with each peak corresponding to a specific vibrational mode within the molecule.